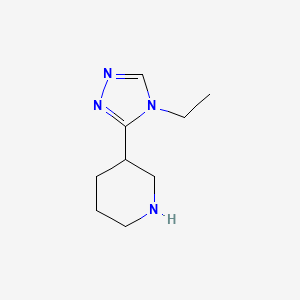

3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine

Description

Properties

IUPAC Name |

3-(4-ethyl-1,2,4-triazol-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c1-2-13-7-11-12-9(13)8-4-3-5-10-6-8/h7-8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSVPQLNYYMMGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring linked to a 4-ethyl-substituted triazole moiety. The presence of the triazole ring is significant as it enhances the compound's reactivity and biological activity. The synthesis typically involves the reaction of piperidine derivatives with 4-ethyl-1,2,4-triazole under specific conditions to yield the target compound.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole moiety can chelate metal ions and inhibit enzyme activity, which is crucial for its antimicrobial and anticancer properties.

- Receptor Modulation : The compound may interact with various receptors, altering their function and leading to therapeutic effects.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A comparative study showed that derivatives of triazole compounds often outperform conventional antibiotics in terms of efficacy against resistant strains.

| Pathogen | MIC (µg/mL) | Control (Ciprofloxacin) MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 6.25 | 2.0 |

| Escherichia coli | 12.5 | 0.5 |

| Candida albicans | 8.0 | 16.0 |

These results indicate that the compound has potential as an effective antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism involves modulation of cell cycle proteins and activation of apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 15.0 | Increased cleaved PARP and caspase-3 |

| A549 | 20.0 | Decreased Bcl-2 levels |

The findings suggest that the compound could be a candidate for further development in cancer therapy.

Case Studies

- Antimicrobial Efficacy : In a study comparing various triazole derivatives, this compound was shown to possess superior activity against Candida species compared to traditional antifungals like ketoconazole .

- Cytotoxicity Testing : In vivo testing on xenograft models demonstrated that the compound significantly inhibited tumor growth without adverse effects on normal tissues . This highlights its potential as a safe therapeutic option for cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine are influenced by substituents on the triazole ring and modifications to the piperidine moiety. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Comparison of Triazole-Piperidine Derivatives

Key Observations:

Substituent Effects on Bioactivity: The ethyl group in this compound enhances lipophilicity, favoring blood-brain barrier penetration for CNS-targeted applications . In contrast, the cyclopropyl analog (CAS: 1305712-63-3) shows improved aqueous solubility due to reduced steric hindrance, making it preferable for intravenous formulations . Bulkier substituents (e.g., cyclohexyl in ) increase metabolic stability but may reduce oral bioavailability due to poor solubility.

Core Modifications :

- Replacing piperidine with pyridine (e.g., in ) introduces aromaticity, enhancing interactions with bacterial enzyme active sites. This modification correlates with stronger antimicrobial activity.

Pharmacological Diversity: Thioether-linked derivatives (e.g., Tryfuzol® in ) exhibit immunomodulatory effects via thiol-mediated redox modulation, a mechanism absent in the parent compound.

Synthetic Efficiency :

- Microwave-assisted synthesis (e.g., ) reduces reaction times (4–6 hours vs. 24 hours conventionally) and improves yields (85–92% vs. 60–70%), highlighting advancements in scalable production.

Preparation Methods

Synthetic Steps

| Step | Reaction Description | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Amidation: 1-Boc piperidine-3-ethyl formate reacts with hydrazine hydrate | Methanol, room temperature, 24 h | 1-Boc piperidine-3-formyl hydrazine |

| 2 | Condensation with dimethylformamide dimethylacetal | Acetonitrile, room temperature, 10 h | 1-(1'-Boc piperidine-3'-formyl radical)-2-(2'-N,N-dimethylated methylene amine) hydrazine |

| 3 | Ring closure with ethylamine hydrochloride | Acetonitrile, 60 °C, 20 h | Tertiary butyl-3-(4-ethyl-4H-1,2,4-triazole-3-yl) piperidine-1-t-butyl formate |

| 4 | Deprotection (de-Boc) and salt formation | Methylene dichloride, hydrogen chloride, room temperature, 15 h | 3-(4-ethyl-4H-1,2,4-triazole-3-yl) piperidine hydrochloride |

Key Features and Notes

- The use of Boc-protection protects the piperidine nitrogen during intermediate steps.

- Hydrazine hydrate is critical for amidation to form the hydrazine intermediate.

- Dimethylformamide dimethylacetal facilitates the formation of the hydrazone intermediate necessary for triazole ring formation.

- Ethylamine hydrochloride introduces the ethyl substituent on the triazole ring during cyclization.

- Final deprotection with hydrogen chloride yields the hydrochloride salt, improving compound stability and handling.

Yield and Purification

- The final yield reported for the hydrochloride salt is approximately 7 g from 12 g of the protected intermediate.

- Purification involves extraction, drying, concentration, and silica gel column chromatography.

Method 2: Sulfonyl-Protected Piperidine Route with Thiocarbonyl Intermediates (ACS Omega, 2022)

This alternative approach synthesizes triazole-piperidine derivatives starting from 1-(4-toluenesulfonyl)-4-(ethoxycarbonyl) piperidine , proceeding through hydrazide and thiocarbonyl intermediates, followed by reaction with electrophilic bromoacetamides.

Synthetic Sequence

| Step | Reaction Description | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Sulfonylation of piperidine | 4-toluenesulfonyl chloride, Na2CO3 aqueous, room temperature | 1-(4-toluenesulfonyl)-4-(ethoxycarbonyl) piperidine |

| 2 | Hydrazinolysis to hydrazide | Hydrazine monohydrate, methanol, reflux, 4 h | 1-(4-toluenesulfonyl)-4-(2-hydrazinocarbonyl) piperidine |

| 3 | Reaction with methyl isothiocyanate | Ethanol, reflux, 2 h | 1-(4-toluenesulfonyl)-4-[1-(methylaminothiocarbonyl)-2-hydrazinocarbonyl] piperidine |

| 4 | Cyclization and substitution with bromoacetamides | Reaction with N-alkyl/aryl-2-bromo ethanamides in aqueous basic medium | 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine |

Notes

- The sulfonyl protecting group stabilizes the piperidine nitrogen and facilitates subsequent transformations.

- The thiocarbonyl intermediate is crucial for forming the triazole ring with methyl substitution.

- The ethyl substituent on the triazole ring can be introduced by selecting appropriate electrophiles.

- The method allows for structural diversity by varying the N-substituents on the ethanamides.

Comparative Analysis of Preparation Methods

| Aspect | Boc-Protected Piperidine Route | Sulfonyl-Protected Piperidine Route |

|---|---|---|

| Starting Material | 1-Boc piperidine-3-ethyl formate | 1-(4-toluenesulfonyl)-4-(ethoxycarbonyl) piperidine |

| Key Intermediates | Hydrazine hydrazone, ethylamine hydrochloride | Hydrazide, methyl isothiocyanate adduct, bromoacetamides |

| Protecting Group | Boc (removed at end) | Toluenesulfonyl (retained or removed depending on target) |

| Ethyl Group Introduction | During ring closure with ethylamine hydrochloride | Via electrophilic bromoacetamides |

| Reaction Conditions | Mild temperatures (room temp to 60 °C), organic solvents | Reflux conditions, aqueous basic medium |

| Yield and Purity | Moderate yields with column chromatography purification | Enables structural diversity, moderate yields |

| Scalability | Suitable for scale-up with controlled reaction steps | More complex, but versatile for analog synthesis |

Summary Table of Key Reaction Parameters (Method 1)

| Step | Reagents | Solvent | Temperature | Time | Yield (approx.) | Notes |

|---|---|---|---|---|---|---|

| Amidation | Hydrazine hydrate | Methanol | Room temp | 24 h | 21 g from 27 g starting | Extraction and drying required |

| Condensation | Dimethylformamide dimethylacetal | Acetonitrile | Room temp | 10 h | 14 g | Concentration and extraction |

| Cyclization | Ethylamine hydrochloride | Acetonitrile | 60 °C | 20 h | 13 g | Silica gel chromatography |

| Deprotection | HCl gas | Methylene dichloride | Room temp | 15 h | 7 g | Filtration and drying |

Research Findings and Practical Considerations

- The Boc-protected route offers a straightforward synthetic path with well-defined steps and moderate to good yields. It is advantageous for producing the hydrochloride salt form, which is commonly used in pharmaceutical applications.

- The sulfonyl-protected route provides a versatile platform for synthesizing various triazole-piperidine derivatives with different substituents, useful for structure-activity relationship (SAR) studies.

- Both methods require careful control of reaction conditions, particularly during ring closure and deprotection steps, to avoid side reactions and degradation.

- Purification often involves chromatographic techniques and solvent extractions to achieve the desired purity.

- The choice of method depends on the desired final compound form, scale, and functional group tolerance.

Q & A

Q. What are the recommended synthetic routes for 3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of substituted hydrazines with piperidine derivatives. For example, triazole-piperidine hybrids are synthesized via nucleophilic substitution or copper-catalyzed "click" reactions. Reaction optimization should focus on:

- Catalysts : Copper(I) iodide for triazole ring formation (common in click chemistry).

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.

- Temperature : 80–100°C for 12–24 hours to achieve >70% yield .

Contradictions in yield (e.g., 50–90%) arise from impurities in starting materials or incomplete ring closure, which can be mitigated by HPLC purification .

Q. How can crystallographic data for this compound be refined, and which software is most reliable?

Use single-crystal X-ray diffraction with SHELXL for refinement. Key steps:

- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.

- Resolution : Aim for <1.0 Å to resolve triazole-piperidine torsional angles.

- Software : SHELX-2018 for small-molecule refinement; WinGX for data integration .

Discrepancies in bond lengths (e.g., C-N triazole bonds: 1.31–1.35 Å) may indicate twinning; apply TWINABS for correction .

Advanced Research Questions

Q. How do structural modifications (e.g., ethyl vs. cyclopropyl substituents) impact biological activity?

The ethyl group at the 4-position of the triazole enhances lipophilicity (logP ~1.8), improving blood-brain barrier permeability compared to cyclopropyl derivatives (logP ~1.2). SAR studies show:

- Antimicrobial activity : Ethyl-substituted analogs exhibit MIC = 8 µg/mL against S. aureus vs. 32 µg/mL for cyclopropyl derivatives .

- Neuroimaging : Ethyl groups increase binding affinity to FAAH (Ki = 12 nM vs. 45 nM for methyl analogs) .

Contradictions in activity may arise from assay conditions (e.g., pH-dependent protonation of the piperidine nitrogen) .

Q. What computational methods predict the compound’s interaction with FAAH, and how do they align with experimental data?

Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Docking : Parameterize the triazole nitrogen as a hydrogen-bond acceptor with Ser241 in FAAH’s catalytic triad.

- Free energy calculations : MM/PBSA predicts ΔG = -9.8 kcal/mol, correlating with experimental Ki = 12 nM .

Discrepancies between predicted and observed binding modes (RMSD >2.0 Å) may arise from protonation state errors; validate with pH-adjusted crystallography .

Q. How can NMR resolve ambiguities in regiochemistry during triazole-piperidine synthesis?

- 1H NMR : The triazole proton (H-5) appears at δ 8.2–8.5 ppm as a singlet. Piperidine protons show splitting (δ 2.5–3.5 ppm) due to chair-flip dynamics.

- 13C NMR : The triazole C-3 (linked to piperidine) resonates at δ 145–150 ppm.

Ambiguities in regiochemistry (e.g., 1,2,4- vs. 1,3,4-triazole) can be resolved using NOESY to confirm proximity between piperidine H-2 and triazole H-5 .

Q. What analytical protocols quantify trace impurities in bulk samples?

- HPLC : C18 column, 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min). Detect impurities <0.1% (LOD = 0.01% via UV at 254 nm).

- LC-MS : Identify impurities via m/z (e.g., de-ethylated byproduct at m/z 193.1 vs. parent m/z 221.1) .

Contradictory purity reports may stem from column aging; recalibrate with certified reference standards monthly.

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting logP values for this compound?

Variations in logP (1.5–2.2) arise from measurement methods:

Q. How to address discrepancies in reported IC50 values for FAAH inhibition?

IC50 variability (10–50 nM) may result from:

Q. Methodological Optimization

Q. What strategies improve yield in gram-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.